molecular formula C12H15N5O3 B15140753 2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one

2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B15140753
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-PRJMDXOYSA-N
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Description

2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, starting from a suitable diene and a dienophile.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Purine Base: The purine base is attached to the cyclopentyl ring through a nucleophilic substitution reaction, using a suitable purine derivative and a strong base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The key steps include:

    Bulk Synthesis of Precursors: The precursors are synthesized in bulk quantities using cost-effective methods.

    Optimization of Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

    Purification and Isolation: The final product is purified using techniques such as chromatography and crystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for various enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features but lacking the cyclopentyl ring.

    Guanosine: Another purine nucleoside with a different arrangement of functional groups.

    Inosine: A purine nucleoside with a hydroxyl group at a different position.

Uniqueness

2-Amino-9-((1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one is unique due to its combination of a purine base with a cyclopentyl ring and multiple hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-amino-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m1/s1

InChI Key

QDGZDCVAUDNJFG-PRJMDXOYSA-N

Isomeric SMILES

C=C1[C@@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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